10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one
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Overview
Description
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one is a complex organic compound that belongs to the family of thioxanthone derivatives. These compounds are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. The structure of this compound includes a thioxanthone core with two 9-phenylcarbazol-3-yl groups attached at the 2 and 7 positions, and two oxo groups at the 10 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thioxanthone Core: The thioxanthone core can be synthesized through the cyclization of appropriate diaryl sulfides under oxidative conditions.
Introduction of Oxo Groups: The oxo groups at the 10 positions are introduced via oxidation reactions using reagents such as hydrogen peroxide or other oxidizing agents.
Attachment of 9-Phenylcarbazol-3-yl Groups: The final step involves the coupling of 9-phenylcarbazol-3-yl groups to the thioxanthone core. This can be achieved through palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.
Substitution: The phenyl and carbazolyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo or hydroxyl derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
Scientific Research Applications
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one has several scientific research applications:
Photocatalysis: The compound is used as a photocatalyst in photopolymerization processes and the 3D printing of photopolymerizable resins under visible light.
Organic Light-Emitting Diodes (OLEDs): It serves as a thermally activated delayed fluorescence (TADF) emitter in solution-processed OLEDs, providing efficient red to orange emissions.
Photoinitiators: The compound acts as a photoinitiator in free-radical polymerization and cationic polymerization processes.
Mechanism of Action
The mechanism of action of 10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. The compound can act as a photoredox catalyst, facilitating both oxidative and reductive cycles. It can also participate in energy transfer processes, converting non-radiative triplet excitons to radiative singlet excitons via reverse intersystem crossing (RISC), which is crucial for its application in TADF-based OLEDs .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one
- 2,4-Diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one
- 7-Carbazol-9-yl-2,4-diethyl-thioxanthen-9-one
Uniqueness
10,10-Dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one is unique due to its specific structural arrangement, which imparts distinct photophysical properties. Its ability to act as a TADF emitter and photoredox catalyst sets it apart from other thioxanthone derivatives .
Properties
Molecular Formula |
C49H30N2O3S |
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Molecular Weight |
726.8 g/mol |
IUPAC Name |
10,10-dioxo-2,7-bis(9-phenylcarbazol-3-yl)thioxanthen-9-one |
InChI |
InChI=1S/C49H30N2O3S/c52-49-41-29-33(31-19-23-45-39(27-31)37-15-7-9-17-43(37)50(45)35-11-3-1-4-12-35)21-25-47(41)55(53,54)48-26-22-34(30-42(48)49)32-20-24-46-40(28-32)38-16-8-10-18-44(38)51(46)36-13-5-2-6-14-36/h1-30H |
InChI Key |
LMIJWQFIEMUKOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)S(=O)(=O)C6=C(C5=O)C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C1=CC=CC=C12 |
Origin of Product |
United States |
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